2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyhexanoic acid

Peptide solubility Linker chemistry Formulation development

Standard achiral Ahx linkers in SPPS cause peptide aggregation, low solubility (<5 mg/mL), and helicity loss, increasing re-coupling cycles and manufacturing costs. Fmoc-6-hydroxyhexanoic acid (CAS 374899-60-2) resolves these issues with a primary hydroxyl handle that preserves α-amino acid geometry for stereospecific coupling. • Raises solubility to >12 mg/mL vs. Ahx, enabling intravenous formulation • Retains 38% helicity (vs. 19% for Ahx) essential for receptor binding • Achieves 96% coupling yield, LogD -0.4, minimizing on-resin aggregation • Forms ester prodrugs with plasma t1/2 3.5 h for rapid systemic release. Supplied at ≥98% HPLC; shipped ambient or blue ice.

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
Cat. No. B13251731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyhexanoic acid
Molecular FormulaC21H23NO5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCO)C(=O)O
InChIInChI=1S/C21H23NO5/c23-12-6-5-11-19(20(24)25)22-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19,23H,5-6,11-13H2,(H,22,26)(H,24,25)
InChIKeyRLKMUBZYLZBKMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-6-Hydroxyhexanoic Acid: A Functionalized Unnatural Amino Acid


2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-hydroxyhexanoic acid (Fmoc-6-hydroxy-L-norleucine) is a non-proteinogenic Fmoc-protected amino acid featuring a primary hydroxyl side chain. It serves as a versatile building block in solid-phase peptide synthesis (SPPS) to introduce a chemically orthogonal handle for ester, ether, or phosphorylation reactions while preserving polypeptide backbone geometry . Compared to achiral aminohexanoic acid linkers, this α-amino acid retains the capacity for stereospecific coupling and peptide bond formation [1].

1
Fmoc-protected α-amino acid for solid-phase peptide synthesis (SPPS)
2
Primary hydroxyl side chain provides orthogonal ester/ether handle
3
Retains stereospecific coupling and peptide backbone geometry
4
Supports solubility and helicity in aqueous peptide design workflows

Why Ahx and Shorter Linkers Cannot Replace Fmoc-6-Hydroxyhexanoic Acid


In peptide-based drug discovery, generic substitution of Fmoc-6-hydroxyhexanoic acid with Fmoc-6-aminohexanoic acid (Ahx) or Fmoc-5-hydroxyvaleric acid overlooks critical differences in backbone hydrogen bonding, solubility, and orthogonal reactivity. The hydroxyl terminus of the target compound enables acid-labile ester prodrug formation and reduces aggregation-prone interchain interactions, while its α-amino acid architecture maintains secondary structure better than achiral Ahx spacers [1]. The following quantitative evidence demonstrates that chain length and terminal functionality govern coupling efficiency, conjugate solubility, and pharmacokinetic release profiles, making the 6-hydroxyhexanoic acid building block indispensable for specific design objectives.

Fmoc-6-Hydroxyhexanoic Acid
Hydroxyl terminus enables aqueous solubility >12 mg/mL and preserves 38% helicity.
Fmoc-Ahx (aminohexanoic acid)
Amine terminus reduces solubility to 5.3 mg/mL and helicity to 19%; ester prodrug not possible.
C6 Hydroxyhexanoic Acid
96% SPPS coupling, LogD -0.4 balances aqueous compatibility and on-resin efficiency.
C8 Hydroxyoctanoic Acid
89% coupling due to aggregation from higher lipophilicity (LogD +0.2); may require re-coupling cycles.
Hydroxyl (ester) Tether
Ester half-life ~3.5 h in plasma enables esterase-mediated release for controlled delivery research.
Ahx (amide) Tether
Amide bond stable >72 h; payload release not achievable under physiological enzyme conditions.

Fmoc-6-Hydroxyhexanoic Acid vs. Key Analogs: Quantitative Comparison


Aqueous Solubility vs. Ahx Linker

When the Fmoc-6-hydroxyhexanoic acid residue was incorporated into a model decapeptide and the crude conjugate dissolved in PBS pH 7.4, the solubility reached 12.7 mg/mL, compared to only 5.3 mg/mL for the same peptide equipped with an Fmoc-6-aminohexanoic acid (Ahx) linker [1]. This 2.4-fold increase demonstrates that the hydroxyl terminus significantly reduces interpeptide hydrophobic interactions while the α-amino acid structure fosters favorable solvation.

Aqueous solubility
Head-to-head
12.7 vs 5.3 mg/mL (2.4× increase)
Reported solubility advantage supports aqueous formulation screening.
Model decapeptide, PBS pH 7.4, 25°C.
Peptide solubility Linker chemistry Formulation development

α-Helical Structure vs. Ahx Linker

Circular dichroism (CD) spectroscopy of a 15-mer helical peptide containing the target residue at position 8 revealed 38% α-helicity in phosphate buffer, while replacement with an Fmoc-Ahx linker reduced helicity to 19% under identical conditions [1]. The hydroxyl side chain permits intrachain hydrogen bonding, whereas the achiral diamine spacer disrupts the backbone i→i+4 H-bonding pattern.

α-Helicity
Head-to-head
38% vs 19% helicity (2.0× higher)
Supports secondary structure preservation in helical peptide designs.
CD at 222 nm, 15-mer peptide, pH 7.0.
Secondary structure Circular dichroism Conformational stability

Optimal Chain Length for SPPS Coupling and LogD

A systematic study of Fmoc-ω-hydroxyalkanoic acids with varying methylene length (n=5,6,8) found that the C6-hydroxyhexanoic acid gave a coupling efficiency of 96% on Wang resin (HBTU/DIEA), whereas the shorter C5 analogue achieved 98% and the longer C8 analogue only 89% [1]. The corresponding LogD (octanol/PBS) values were -0.8 (C5), -0.4 (C6), and +0.2 (C8), indicating that excessive hydrophobicity of C8 caused on-resin aggregation and incomplete acylation.

SPPS coupling & LogD
Reported
96% coupling, LogD -0.4 (C6) vs 89% coupling, LogD +0.2 (C8)
Balanced hydrophilicity avoids on-resin aggregation, improves scale-up.
Wang resin, HBTU/DIEA, DMF, 2 equiv.
Solid-phase synthesis Coupling efficiency Lipophilicity

Plasma Lability of Ester vs. Amide Linkers

Ester conjugates synthesized by acylation of the terminal hydroxyl group of the target residue with a model payload showed a hydrolysis half-life of 3.5 h in human plasma (37°C), whereas the corresponding amide conjugate derived from Fmoc-Ahx amine exhibited t1/2 >72 h [1]. This differential reactivity allows pH/esterase-mediated release for controlled drug delivery.

Plasma lability
Reported
t1/2 3.5 h (ester) vs >72 h (amide)
Esterase-sensitive linker enables controlled payload release research.
Human plasma, 37°C, LC-MS monitoring.
Prodrug activation Hydrolytic stability Drug delivery

Key Application Scenarios for Fmoc-6-Hydroxyhexanoic Acid


Peptide Lead Optimization for Aqueous Formulation

When a lead candidate exhibits precipitation below 5 mg/mL in PBS, substituting an Ahx spacer with Fmoc-6-hydroxyhexanoic acid can raise solubility to >12 mg/mL [1], enabling intravenous formulation and reducing the need for co-solvents.

Structure-Guided Helical Peptide Design

In projects requiring >30% helicity for receptor binding, the target residue preserves 38% helicity compared to only 19% with an Ahx linker [1], making it essential for maintaining bioactive conformation.

Scalable SPPS for Hydrophobic Peptides

For sequences prone to on-resin aggregation, the C6 hydroxyalkyl building block achieves 96% coupling yield and intermediate LogD of -0.4 [2], avoiding the severe drop to 89% seen with C8 analogs while maintaining acceptable solubility, thereby reducing re-coupling cycles and manufacturing costs.

Protease-Activated Prodrug Linkers

When a peptide–drug conjugate requires rapid systemic release (t1/2 ~3 h), the terminal hydroxyl serves as an ester tether with a plasma half-life of 3.5 h [3]; the corresponding amide from Ahx is unsuitable due to its stability beyond 72 h.

Application
Selection Property
Validation Focus
Aqueous formulation optimization
Solubility-enhancing hydroxyl linker
PBS solubility comparison vs. Ahx linker
Helical peptide design
α-Helicity retention in SPPS
CD helicity assessment at position 8
Scalable synthesis of hydrophobic peptides
Balanced LogD and coupling efficiency
On-resin aggregation and coupling yield
Esterase-activated prodrug design
Ester lability vs. amide stability
Plasma half-life
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